molecular formula C24H22N2O2 B2684815 7-methyl-4-(3-methylbenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one CAS No. 312606-49-8

7-methyl-4-(3-methylbenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one

Cat. No.: B2684815
CAS No.: 312606-49-8
M. Wt: 370.452
InChI Key: LIXVULYEMHLBSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 7-methyl-4-(3-methylbenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one (CAS: 312606-49-8, C₂₄H₂₂N₂O₂, MW: 370.44 g/mol) is a substituted 1,4-benzodiazepine derivative. Its structure comprises a seven-membered diazepine ring fused to a benzene moiety, with key substituents:

  • 7-Methyl group: Enhances lipophilicity and metabolic stability.
  • 4-(3-Methylbenzoyl) group: A bulky acyl substituent at position 4, likely influencing receptor binding.
  • 5-Phenyl group: A common feature in bioactive benzodiazepines, contributing to aromatic interactions.

Properties

IUPAC Name

7-methyl-4-(3-methylbenzoyl)-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O2/c1-16-7-6-10-19(13-16)24(28)26-15-22(27)25-21-12-11-17(2)14-20(21)23(26)18-8-4-3-5-9-18/h3-14,23H,15H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIXVULYEMHLBSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2CC(=O)NC3=C(C2C4=CC=CC=C4)C=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-4-(3-methylbenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one typically involves multiple steps:

    Formation of the Benzodiazepine Core: The initial step often involves the condensation of an o-phenylenediamine with a suitable diketone under acidic or basic conditions to form the benzodiazepine core.

    Substitution Reactions: Subsequent steps involve the introduction of the methyl, phenyl, and benzoyl groups through various substitution reactions. These reactions may require specific catalysts and conditions, such as palladium-catalyzed coupling reactions or Friedel-Crafts acylation.

    Cyclization: The final step often involves cyclization to form the tetrahydro-1H-1,4-benzodiazepin-2-one structure, which may require specific reagents and conditions to ensure the correct formation of the ring system.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxyl or carboxyl derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, such as halogens or nitro groups, onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of benzodiazepines on cellular processes. Its interactions with specific receptors can provide insights into the mechanisms of action of related drugs.

Medicine

Medically, this compound and its derivatives may have potential as therapeutic agents. Research into their pharmacological properties could lead to the development of new treatments for neurological disorders.

Industry

In industry, this compound can be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 7-methyl-4-(3-methylbenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant effects. The specific molecular targets and pathways involved include the modulation of chloride ion channels, which results in hyperpolarization of neuronal membranes and reduced neuronal excitability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted 1,4-Benzodiazepin-2-One Derivatives

Compound Name Substituents Molecular Formula MW (g/mol) Key Differences vs. Target Compound Biological Activity/Notes
7-Chloro-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one 7-Cl, 5-Ph C₁₇H₁₅ClN₂O 298.77 Chlorine at position 7 vs. methyl Down-regulated metabolite in fungal studies
Oxazolam (7-Chloro-5-phenyl-5'-methyltetrahydrooxazolo[5.4-b]-1,4-benzodiazepin-2-one) 7-Cl, 5-Ph, fused oxazolo ring C₁₈H₁₆ClN₃O₂ 365.80 Oxazolo ring fusion, additional heteroatoms Mild sedative; marketed pharmaceutical
Methylclonazepam (5-(2-chlorophenyl)-1-methyl-7-nitro-2,3-dihydro-1H-1,4-benzodiazepin-2-one) 1-Me, 7-NO₂, 5-(2-Cl-Ph) C₁₆H₁₂ClN₃O₃ 353.75 Nitro group at position 7, 2-chlorophenyl Analgesic/sedative; detected in purity assays
7-Chloro-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one 1-Me, 7-Cl, 5-Ph C₁₆H₁₃ClN₂O 284.74 Methyl at position 1 vs. 4-(3-Me-benzoyl) Regulatory-listed compound (D:0270)
Key Structural and Functional Insights :
  • Position 7 Substitution : Replacement of methyl (target compound) with chlorine (7-chloro analog) or nitro (methylclonazepam) alters electronic properties and metabolic pathways. Chlorine increases electronegativity, while nitro groups enhance oxidative susceptibility .
  • Position 4 Substitution : The 4-(3-methylbenzoyl) group in the target compound introduces steric bulk compared to simpler alkyl/aryl groups in analogs (e.g., methyl at position 1 in ). This may modulate affinity for benzodiazepine receptors or other targets.
  • Ring Modifications: Oxazolam’s fused oxazolo ring increases rigidity and may improve bioavailability compared to non-fused derivatives like the target compound .

Pharmacological and Metabolic Considerations

  • Lipophilicity : The 7-methyl and 4-(3-methylbenzoyl) groups in the target compound likely enhance membrane permeability relative to polar analogs like the 7-chloro derivative .
  • Metabolic Stability : Methyl groups (e.g., at position 7) resist oxidative dealkylation compared to chloro or nitro substituents, which are prone to phase I metabolism .
  • Receptor Binding : The 5-phenyl group is conserved across analogs, suggesting a shared interaction with GABAₐ receptor α-subunits. The 4-acyl group’s steric effects may differentiate binding kinetics .

Research Findings and Data Gaps

  • Synthetic Challenges: Benzodiazepines with bulky 4-substituents (e.g., 3-methylbenzoyl) require specialized coupling reagents or catalysts, as noted in methodologies for related compounds .
  • Biological Data : While Oxazolam and Methylclonazepam have documented activities, the target compound’s pharmacological profile remains unexplored. Further studies could assess its affinity for CNS targets or metabolic enzymes .

Biological Activity

7-Methyl-4-(3-methylbenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article examines its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C20H22N2O\text{C}_{20}\text{H}_{22}\text{N}_{2}\text{O}

This compound features a benzodiazepine core which is known for various biological activities including anxiolytic, sedative, and anticonvulsant effects.

The biological activity of this compound is primarily attributed to its interaction with the central nervous system (CNS). Benzodiazepines typically exert their effects by modulating the gamma-aminobutyric acid (GABA) receptor activity. This results in increased inhibitory neurotransmission leading to anxiolytic and sedative effects.

Anticancer Activity

Recent studies have explored the anticancer properties of benzodiazepine derivatives. For instance, research has indicated that similar compounds can induce apoptosis in cancer cells through intrinsic and extrinsic pathways. The mechanism involves the activation of caspases and modulation of mitochondrial membrane potential .

Neuroprotective Effects

Benzodiazepines are also investigated for their neuroprotective effects. They may help in reducing neuronal injury following ischemic events by inhibiting excitotoxicity mediated by glutamate receptors.

In Vitro Studies

In vitro studies have demonstrated that derivatives of benzodiazepines can significantly inhibit cell proliferation in cancer cell lines such as DLD-1 and HT-29. The induction of apoptosis was confirmed through assays that measured caspase activity and mitochondrial membrane potential loss .

Cell Line Caspase Activation (%) Apoptosis Induction
DLD-166.6Yes
HT-2930.1Yes

Case Studies

A notable case study involved the application of a related benzodiazepine derivative in treating colorectal cancer. The study showed significant decreases in cell viability and increased apoptosis markers compared to control groups treated with conventional chemotherapeutics like 5-fluorouracil .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-methyl-4-(3-methylbenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one, and how do reaction conditions influence yield?

  • Methodology : The compound’s benzodiazepine core can be synthesized via a multi-step process. Acylation of the intermediate benzodiazepine with 3-methylbenzoyl chloride under basic conditions (e.g., triethylamine or pyridine) is critical. Key steps include:

  • Core formation : Cyclization of precursors like 2-aminobenzophenones under acidic or basic conditions.
  • Acylation : Reaction with 3-methylbenzoyl chloride at 0–5°C to minimize side reactions.
  • Purification : Recrystallization using ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity .
    • Data Note : Impurity profiles should be monitored via HPLC (C18 column, UV detection at 254 nm) to ensure compliance with pharmacopeial standards .

Q. How can structural confirmation of the compound be achieved using spectroscopic techniques?

  • Methodology :

  • NMR : 1^1H and 13^13C NMR analysis in deuterated DMSO or CDCl3_3 to confirm substituent positions (e.g., methyl groups at C7 and the benzoyl moiety).
  • MS : High-resolution mass spectrometry (HRMS) to verify molecular formula (expected [M+H]+^+: calculated for C25_{25}H24_{24}N2_2O2_2).
  • IR : Peaks at ~1680 cm1^{-1} (C=O stretch) and ~1600 cm1^{-1} (aromatic C=C) .

Advanced Research Questions

Q. What are the compound’s binding affinities for GABAA_A receptor subtypes, and how do substitutions influence pharmacological activity?

  • Methodology :

  • Radioligand assays : Use 3^3H-flunitrazepam binding in rat cortical membranes to assess affinity (Ki_i values). Compare with diazepam as a reference.
  • Subtype selectivity : Transfected HEK cells expressing α1/β2/γ2 vs. α5/β3/γ2 subunits to evaluate subtype-specific modulation .
    • Key Finding : The 3-methylbenzoyl group may enhance lipophilicity, potentially increasing blood-brain barrier penetration but reducing α1-subunit selectivity compared to 2,4-dichloro analogs .

Q. How does metabolic stability impact the compound’s pharmacokinetic profile?

  • Methodology :

  • In vitro metabolism : Incubate with human liver microsomes (HLMs) and NADPH. Monitor degradation via LC-MS/MS.
  • Major metabolites : Hydroxylation at the 7-methyl group or N-demethylation of the benzodiazepine core.
  • CYP inhibition assays : Assess interactions with CYP3A4/2C19 using fluorescent substrates .
    • Data Contradiction : Fluorinated analogs (e.g., 7-fluoro derivatives) show prolonged half-lives, but methyl groups may accelerate glucuronidation .

Q. What crystallographic data reveal about the compound’s conformational flexibility and intermolecular interactions?

  • Methodology :

  • Single-crystal X-ray diffraction : Grow crystals via slow evaporation (solvent: dichloromethane/methanol). Analyze torsion angles and hydrogen-bonding networks.
  • Key Insight : The tetrahydro-1H-1,4-benzodiazepin-2-one ring adopts a boat conformation, while the 3-methylbenzoyl group participates in π-π stacking with adjacent phenyl rings .

Q. How can impurity profiling during synthesis ensure compliance with regulatory guidelines?

  • Methodology :

  • HPLC-DAD/ELSD : Use a gradient method (C18 column, 0.1% TFA in water/acetonitrile) to separate intermediates and byproducts (e.g., unreacted benzoyl chloride derivatives).
  • Acceptance Criteria : Total impurities ≤2.0%, individual impurities ≤0.5% per ICH Q3A guidelines .

Contradictions and Unresolved Issues

  • Receptor Selectivity vs. Efficacy : While 3-methyl substitution improves solubility, it may reduce GABAA_A α1-subunit affinity compared to halogenated analogs, necessitating SAR studies .
  • Metabolic Pathways : Conflicting data exist on whether methyl groups enhance or reduce metabolic stability, requiring comparative studies with fluorinated derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.